2-Chloro-1-(4-pyridinyl)ethanone hydrochloride
Overview
Description
2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, also known as CPE, is a chemical compound that has been widely used in scientific research. CPE is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of alcohol and other toxic aldehydes.
Scientific Research Applications
Corrosion Inhibition
One study explored the efficacy of synthesized Schiff bases, including derivatives related to 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, as corrosion inhibitors for carbon steel in hydrochloric acid solutions. The Schiff base compounds showed good inhibition performance, acting as mixed (cathodic/anodic) inhibitors. The study emphasized the relationship between chemical structure and corrosion inhibition efficiency, demonstrating the potential of such compounds in protecting industrial materials (Hegazy et al., 2012).
Antimicrobial Activity
Another area of application is in the synthesis of compounds with potential antimicrobial properties. A study on the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activity, suggesting the use of such compounds in developing new antimicrobial agents (Salimon et al., 2011).
Environmental Applications
In environmental science, derivatives of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride have been investigated for their potential in water treatment and pollution remediation. For example, the study on the mineralization of 2,4-Dichlorophenoxyacetic acid (2,4-D) by advanced electrochemical oxidation processes highlights the role of similar compounds in environmental clean-up efforts (Brillas et al., 2000).
Catalysis and Synthesis
The compound and its derivatives also find application in catalysis and synthetic chemistry. A study on the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols underlines the utility of pyridine derivatives in facilitating organic transformations, potentially improving the efficiency and sustainability of synthetic routes (Liu et al., 2014).
Polymer Science
Finally, the exploration of polyesters derived from metabolic intermediates of lignin, involving compounds structurally related to 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, showcases the compound's relevance in the development of new materials with potential applications in biodegradable plastics and environmentally friendly packaging (Michinobu et al., 2008).
properties
IUPAC Name |
2-chloro-1-pyridin-4-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGYKDZVSXPTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480817 | |
Record name | 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | |
CAS RN |
25260-36-0 | |
Record name | 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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